[6-(Diethylamino)-3-methylhex-4-yn-3-yl] acetate
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Overview
Description
[6-(Diethylamino)-3-methylhex-4-yn-3-yl] acetate is an organic compound with a unique structure that combines an acetylene group with a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Diethylamino)-3-methylhex-4-yn-3-yl] acetate typically involves the reaction of 6-(diethylamino)-3-methylhex-4-yn-3-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
[6-(Diethylamino)-3-methylhex-4-yn-3-yl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetylene group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium methoxide (NaOCH₃) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
[6-(Diethylamino)-3-methylhex-4-yn-3-yl] acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [6-(Diethylamino)-3-methylhex-4-yn-3-yl] acetate involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, modulating their activity. The acetylene group may also participate in covalent bonding with target molecules, leading to the formation of stable complexes.
Comparison with Similar Compounds
Similar Compounds
[6-(Diethylamino)-3-methylhex-4-yn-3-yl] alcohol: Similar structure but with a hydroxyl group instead of an acetate group.
[6-(Diethylamino)-3-methylhex-4-yn-3-yl] chloride: Contains a chloride group instead of an acetate group.
Uniqueness
[6-(Diethylamino)-3-methylhex-4-yn-3-yl] acetate is unique due to its combination of an acetylene group with a diethylamino group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[6-(diethylamino)-3-methylhex-4-yn-3-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-6-13(5,16-12(4)15)10-9-11-14(7-2)8-3/h6-8,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMDIVRLXBKLIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#CCN(CC)CC)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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